Tert-butyl 3-ethynylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-ethynylpiperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. While the specific compound is not directly mentioned in the provided papers, related compounds such as tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives are frequently used in the synthesis of small molecule drugs, including anticancer agents and potential treatments for depression and cerebral ischemia .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, is synthesized from commercially available piperidin-4-ylmethanol through a four-step process with a high total yield of 71.4% . Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized from 4-methylpyridinium through a series of steps including SN2 substitution, borohydride reduction, oxidation, and acylation, with a total yield of 80.2% .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR, and confirmed by X-ray crystallographic analysis. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed to crystallize in the triclinic space group with specific cell parameters, and the proline ring in the structure adopts an envelope conformation . The crystal structure of another compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
The tert-butyl 4-oxopiperidine-1-carboxylate derivatives undergo various chemical reactions. For example, they react with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield . The Mitsunobu reaction followed by alkaline hydrolysis affords the corresponding trans isomers . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone can be reacted with BuLi and subsequently with BrCH2CH=CRR' to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. These compounds typically exhibit properties suitable for use as intermediates in organic synthesis. For example, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate forms a porous three-dimensional network with hydrophobic channels in its crystal structure . The thermal, X-ray, and DFT analyses of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives provide insights into their stability and potential intramolecular interactions .
Scientific Research Applications
Environmental Science and Pollution Studies
Tert-butyl compounds have been extensively studied for their environmental occurrence, fate, and toxicological impacts. For instance, synthetic phenolic antioxidants (SPAs), which include tert-butyl derivatives, are widely used in industrial applications to prolong product shelf life. Studies have focused on the environmental presence of SPAs, revealing their detection in various matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds have been found in human tissues and fluids, indicating widespread exposure. The research underscores the need for future studies on the contamination, environmental behavior, and toxicity of novel SPAs, as well as the development of safer alternatives with lower environmental impact (Liu & Mabury, 2020).
Organic Synthesis and Chemical Applications
Tert-butyl compounds play a crucial role in organic synthesis, serving as precursors or intermediates in the production of various chemicals. For example, the etherification of glycerol with tert-butyl alcohol leads to the formation of mono-, di-, and tri- tert-butyl glycerol ethers. These ethers have various applications, including their potential use in biodiesel production and as green solvents. Research in this area focuses on optimizing reaction conditions and exploring new catalysts to enhance yield and selectivity (Palanychamy et al., 2022).
Environmental Remediation Techniques
The removal of tert-butyl compounds from the environment, particularly water sources, has been a significant area of research. Adsorption techniques have been explored extensively, with various adsorbents being tested for their efficacy in removing compounds like methyl tert-butyl ether (MTBE) from aqueous solutions. This research is crucial for addressing water pollution caused by the widespread use of MTBE as a gasoline additive. Findings suggest the potential of granular activated carbon, minerals, resins, and composites in effectively adsorbing MTBE, providing a basis for future studies to refine these methods (Vakili et al., 2017).
Mechanism of Action
Target of Action
Mode of Action
Result of Action
It is generally used in the synthesis of several novel organic compounds.
Action Environment
It is known that this compound is a solid at room temperature.
properties
IUPAC Name |
tert-butyl 3-ethynylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHRDEPFBAXIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620879 | |
Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
664362-16-7 | |
Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-ethynylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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